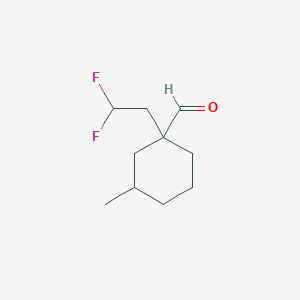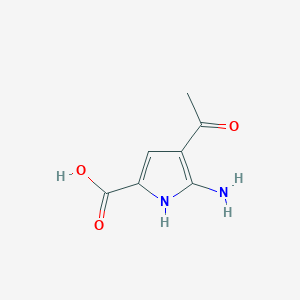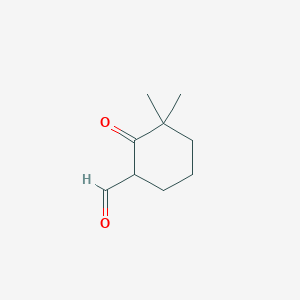![molecular formula C14H19N3O B15278521 5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)
5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one is a spiro compound characterized by a unique structure that includes a pyridine ring and a diazaspiro undecane core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen or introduce hydrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can modify the pyridine ring or the diazaspiro core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学的研究の応用
5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction mechanisms and metabolic processes .
類似化合物との比較
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spiro compound with similar structural features but different biological activities.
Spiro[5.5]undecane derivatives: Compounds with variations in the spiro core or substituents that exhibit different chemical and biological properties.
Uniqueness
5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one is unique due to its specific combination of a pyridine ring and a diazaspiro core, which imparts distinct chemical reactivity and potential biological activities. Its structural complexity and versatility make it a valuable compound for various research and industrial applications .
特性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
5-pyridin-3-yl-3,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C14H19N3O/c18-13-8-14(3-6-15-7-4-14)12(10-17-13)11-2-1-5-16-9-11/h1-2,5,9,12,15H,3-4,6-8,10H2,(H,17,18) |
InChIキー |
KMDAWCJCCBJLGX-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CC(=O)NCC2C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


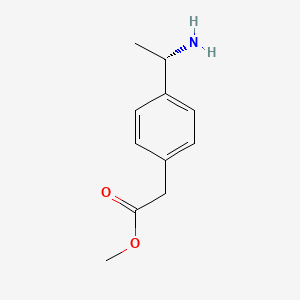
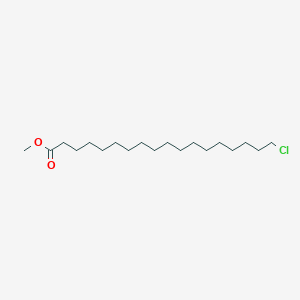
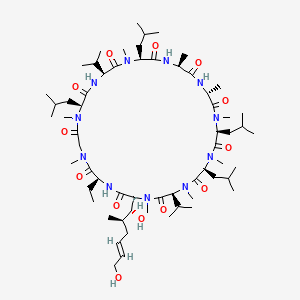
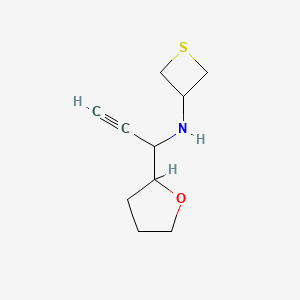
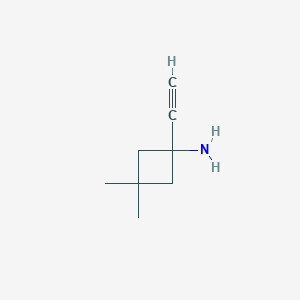
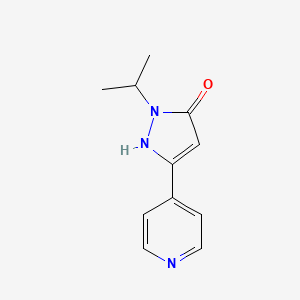
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B15278479.png)
![(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B15278481.png)
![tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B15278485.png)

